FENTICONAZOLE

Beschreibung

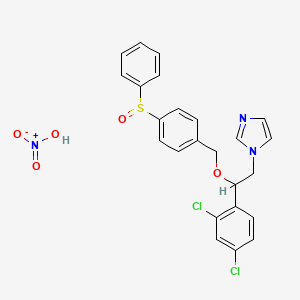

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJZZBIHFPHLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747786 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80639-95-8 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Multifaceted Mechanism of Fenticonazole Action Against Candida albicans

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Candida albicans stands as a formidable opportunistic fungal pathogen in humans, responsible for a spectrum of mucosal and systemic infections. Its clinical management relies heavily on a limited arsenal of antifungal agents, among which the azole class is a cornerstone. Fenticonazole, a broad-spectrum imidazole derivative, distinguishes itself through a unique and multifaceted mechanism of action that not only inhibits fungal growth but also actively neutralizes key virulence factors. This guide provides a comprehensive, in-depth exploration of the molecular and cellular mechanisms through which fenticonazole exerts its potent anticandidal effects, offering valuable insights for researchers and professionals in the field of antifungal drug development.

Part 1: The Primary Target: Disruption of Fungal Membrane Homeostasis via Ergosterol Synthesis Inhibition

The integrity of the fungal cell membrane is paramount for its survival, serving as a selective barrier and housing essential enzymes. Ergosterol, the principal sterol in fungal membranes, is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. Fenticonazole's primary mechanism of action is the targeted disruption of ergosterol biosynthesis, a pathway vital for C. albicans.[1]

Fenticonazole specifically inhibits the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[3][4] The inhibition of this enzyme leads to two significant consequences: a depletion of ergosterol in the cell membrane and an accumulation of toxic 14α-methylated sterol precursors.[3][5][6] This dual assault compromises the structural and functional integrity of the fungal membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[3][7][8]

Experimental Protocol: Spectrophotometric Quantification of Ergosterol Content

This protocol outlines a method for quantifying the total ergosterol content in C. albicans to assess the inhibitory effect of fenticonazole. The principle lies in the unique absorbance spectrum of ergosterol following saponification and extraction.[9][10][11]

Causality Behind Experimental Choices: Saponification with alcoholic potassium hydroxide is necessary to break down cell walls and membranes, releasing the sterols. Heptane is used for the specific extraction of non-saponifiable lipids, including ergosterol. The distinct absorbance peaks of ergosterol at 281.5 nm and its precursor 24(28) dehydroergosterol (DHE) at 230 nm allow for their spectrophotometric quantification.[9][11]

Materials:

-

C. albicans culture

-

Fenticonazole

-

Sabouraud Dextrose Broth (SDB)

-

Sterile deionized water

-

25% (w/v) Potassium Hydroxide in sterile deionized water

-

100% Ethanol

-

n-Heptane

-

Spectrophotometer with UV capabilities

Procedure:

-

Culture Preparation: Inoculate C. albicans into SDB and incubate overnight at 30°C with shaking.

-

Drug Exposure: Dilute the overnight culture into fresh SDB containing varying concentrations of fenticonazole (e.g., 0, 0.5x, 1x, 2x MIC) and a solvent control (DMSO). Incubate for 16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation, wash with sterile deionized water, and determine the wet weight of the cell pellet.

-

Saponification: Resuspend the cell pellet in 3 ml of 25% alcoholic KOH (25g KOH in 35ml sterile deionized water, brought to 100ml with 100% ethanol). Vortex for 1 minute.

-

Incubation: Incubate the samples in an 85°C water bath for 1 hour.

-

Sterol Extraction: After cooling to room temperature, add 1 ml of sterile deionized water and 3 ml of n-heptane. Vortex vigorously for 3 minutes.

-

Phase Separation: Allow the layers to separate. Transfer the upper heptane layer to a clean tube.

-

Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 nm to 300 nm.

-

Calculation: The ergosterol content can be calculated based on the absorbance values at 281.5 nm and 230 nm, accounting for the presence of 24(28) DHE.[11]

Data Presentation: Representative Ergosterol Content in Fenticonazole-Treated C. albicans

| Fenticonazole Concentration | Mean Ergosterol Content (% of control) | Standard Deviation |

| 0 (Control) | 100% | ± 5.0 |

| 0.5x MIC | 45% | ± 4.2 |

| 1x MIC | 18% | ± 3.1 |

| 2x MIC | 5% | ± 1.5 |

Visualization: Ergosterol Biosynthesis Pathway and Fenticonazole Inhibition

Caption: Workflow for membrane damage assessment using propidium iodide.

Part 3: Neutralizing Virulence: Inhibition of Secreted Aspartyl Proteinases (SAPs)

A key feature that distinguishes fenticonazole from many other azoles is its ability to inhibit the activity of Secreted Aspartyl Proteinases (SAPs). [1][12][13]SAPs are a family of enzymes that are critical virulence factors for C. albicans. [14][15]They facilitate pathogenesis by degrading host proteins, which aids in adhesion to and invasion of host tissues, as well as evasion of the host immune response. [15][16] Fenticonazole has been shown to significantly reduce the production and secretion of these virulence enzymes. [17]This inhibitory effect is specific and not merely a consequence of its growth-inhibiting properties. [17]By neutralizing SAPs, fenticonazole hampers the ability of C. albicans to establish and maintain an infection, thereby reducing its pathogenic potential and contributing to a lower rate of relapse. This anti-virulence activity is a crucial component of fenticonazole's overall therapeutic efficacy.

Experimental Protocol: In Vitro SAP Activity Assay (BSA Cleavage)

This protocol measures the proteolytic activity of SAPs secreted by C. albicans using bovine serum albumin (BSA) as a substrate. The formation of a clear halo around the fungal colony on a BSA-containing agar plate is indicative of SAP activity.

Causality Behind Experimental Choices: BSA serves as a readily available protein substrate. When SAPs are secreted by the growing C. albicans colony, they digest the BSA in the surrounding medium. This creates a zone of protein clearance. The diameter of this halo provides a semi-quantitative measure of the total secreted proteolytic activity, allowing for a direct comparison between treated and untreated colonies.

Materials:

-

C. albicans strains

-

Yeast Carbon Base (YCB) agar

-

Bovine Serum Albumin (BSA)

-

Fenticonazole

-

Sterile petri dishes

Procedure:

-

Media Preparation: Prepare YCB agar and autoclave. Cool to 50°C and add a sterile BSA solution to a final concentration of 0.2%. For test plates, also add fenticonazole to the desired final concentration (e.g., 0.25x MIC). Pour the plates and allow them to solidify.

-

Inoculation: Grow C. albicans in liquid medium overnight. Wash and resuspend the cells in sterile water to a standardized concentration.

-

Spotting: Spot a small volume (e.g., 3-5 µl) of the cell suspension onto the center of the control and fenticonazole-containing YCB-BSA plates. [18]4. Incubation: Incubate the plates at 37°C for 3-5 days.

-

Measurement and Analysis: After incubation, measure the diameter of the colony (C) and the diameter of the zone of precipitation/clearance (P). The proteolytic activity (Pz value) is calculated as the ratio of C/P. A Pz value of 1.0 indicates no activity, while smaller values indicate higher proteolytic activity. Compare the Pz values of colonies on control plates versus fenticonazole plates.

Data Presentation: Representative Inhibition of SAP Activity by Fenticonazole

| Fenticonazole Concentration | Mean Proteolytic Activity (Pz value) | % Inhibition of SAP Activity |

| 0 (Control) | 0.65 | 0% |

| 0.125x MIC | 0.82 | 48% |

| 0.25x MIC | 0.95 | 86% |

| 0.5x MIC | 1.00 | 100% |

Visualization: Role of SAPs in Pathogenesis and Inhibition by Fenticonazole

Caption: Fenticonazole inhibits SAPs, disrupting key steps in pathogenesis.

Conclusion

The efficacy of fenticonazole against Candida albicans is not attributable to a single mode of action but rather to a synergistic combination of three distinct mechanisms. Its primary fungistatic activity stems from the potent inhibition of ergosterol biosynthesis, which destabilizes the fungal cell membrane. This is complemented by a direct, concentration-dependent damaging effect on the membrane, which can be fungicidal. Uniquely, fenticonazole also exhibits profound anti-virulence properties by inhibiting the secretion of aspartyl proteinases, thereby disarming the pathogen and impeding its ability to cause disease. This multifaceted approach makes fenticonazole a robust and effective agent in the management of candidiasis and a subject of continued interest for the development of next-generation antifungal therapies.

References

-

Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program | Request PDF - ResearchGate. Available from: [Link]

-

Veraldi, S., & Milani, R. (2019). Topical fenticonazole in dermatology and gynaecology. current role in therapy. Health of woman, (47), 78-82. Available from: [Link]

-

The efficacy and safety of fenticonazole in the treatment of mixed vaginitis. (2022). Journal of the Turkish-German Gynecological Association. Available from: [Link]

-

Tumietto, F., & Giacomelli, L. (2017). Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21, 2749-2756. Available from: [Link]

-

Veraldi, S., & Milani, R. (2008). Topical fenticonazole in dermatology and gynaecology: current role in therapy. Drugs, 68(15), 2183–2194. Available from: [Link]

-

Fernandes, L. (2016). Fenticonazole in vaginal candidiasis. Medical Chronicle. Available from: [Link]

-

Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. Available from: [Link]

-

Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of clinical microbiology, 37(10), 3332–3337. Available from: [Link]

-

Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332-3337. Available from: [Link]

-

De Bernardis, F., & Cassone, A. (1996). [Comparison of the effects of fenticonazole and econazole on the aspartic proteinase secreted by Candida albicans]. Contraception, fertilite, sexualite (1992), 24(2), 163–165. Available from: [Link]

-

Stevenson, A., et al. (2023). Ergosterol extraction: a comparison of methodologies. Access Microbiology, 5(4A). Available from: [Link]

-

Li, D. D., et al. (2014). Fisetin-Mediated Perturbations of Membrane Permeability and Intracellular pH in Candida albicans. PLoS ONE, 9(10), e109313. Available from: [Link]

-

Membrane permeability assay of log-phased C. albicans (2 × 10 6 cells)... - ResearchGate. Available from: [Link]

-

Kang, K., et al. (2018). Aucklandia lappa Causes Membrane Permeation of Candida albicans. Journal of Microbiology and Biotechnology, 28(12), 2095-2102. Available from: [Link]

-

Albash, R., et al. (2024). Development and characterization of fenticonazole nitrate-loaded cubogel for the management of vaginal candidiasis. Journal of Drug Delivery Science and Technology, 92, 105370. Available from: [Link]

-

Li, D. D., et al. (2017). Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. Molecules, 22(10), 1649. Available from: [Link]

-

Dong, Y., et al. (2018). Role of Candida albicans-Secreted Aspartyl Proteinases (Saps) in Severe Early Childhood Caries. International Journal of Molecular Sciences, 19(11), 3343. Available from: [Link]

-

Li, L., et al. (2018). Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells. Journal of Global Antimicrobial Resistance, 13, 125-130. Available from: [Link]

-

Pichova, I., et al. (2001). Simple Method for Screening Candida Species Isolates for the Presence of Secreted Proteinases: a Tool for the Prediction of Successful Inhibitory Treatment. Clinical and Diagnostic Laboratory Immunology, 8(5), 920-925. Available from: [Link]

-

Gao, Y., et al. (2023). Secreted aspartyl protease 3 regulated by the Ras/cAMP/PKA pathway promotes the virulence of Candida auris. Frontiers in Microbiology, 14, 1251978. Available from: [Link]

-

Carrillo-Muñoz, A. J., et al. (2014). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy, 58(7), 4192-4195. Available from: [Link]

-

Al-Attas, S. A., & Amro, S. O. (2018). Evaluation of Polyclonal Antiserum Against Secretory Aspartyl Proteinase of Candida albicans as a Potential Serodiagnostic Tool. Journal of Pharmaceutical Research International, 1-11. Available from: [Link]

-

Naglik, J. R., et al. (2003). Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis. Microbiology and Molecular Biology Reviews, 67(3), 400-428. Available from: [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available from: [Link]

-

Khan, A., & Ahmad, A. (2019). Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. Microorganisms, 7(12), 654. Available from: [Link]

-

Inhibitory effect of fluconazole on sterol biosynthesis in Candida albicans studied by gas chromatography-mass spectrometry | Request PDF. Available from: [Link]

-

Flores, K. B., et al. (2022). Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans. bioRxiv. Available from: [Link]

-

de Oliveira, M. A., et al. (2019). Upregulation of secreted aspartyl proteinase genes of fluconazole-sensitive Candida albicans isolates. Memorias do Instituto Oswaldo Cruz, 114, e190184. Available from: [Link]

-

Zavrel, M., & Hoot, S. J. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. Journal of Fungi, 8(9), 935. Available from: [Link]

-

Naglik, J. R., et al. (2003). Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis. Microbiology and Molecular Biology Reviews, 67(3), 400-428. Available from: [Link]

-

Rapala-Kozik, M., et al. (2022). Secreted Aspartic Proteinases: Key Factors in Candida Infections and Host-Pathogen Interactions. International Journal of Molecular Sciences, 23(23), 14827. Available from: [Link]

Sources

- 1. europeanreview.org [europeanreview.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Development and characterization of fenticonazole nitrate-loaded cubogel for the management of vaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluconazole inhibits cellular ergosterol synthesis to confer synergism with berberine against yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Topical fenticonazole in dermatology and gynaecology. current role in therapy | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]

- 13. journals.co.za [journals.co.za]

- 14. journals.asm.org [journals.asm.org]

- 15. Candida albicans Secreted Aspartyl Proteinases in Virulence and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. [Comparison of the effects of fenticonazole and econazole on the aspartic proteinase secreted by Candida albicans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Secreted aspartyl protease 3 regulated by the Ras/cAMP/PKA pathway promotes the virulence of Candida auris [frontiersin.org]

Fenticonazole's Spectrum of Activity Against Dermatophytes and Yeasts: A Technical Guide

Introduction

Fenticonazole is a broad-spectrum imidazole antifungal agent that has carved a significant niche in the topical treatment of superficial mycoses. For researchers, scientists, and drug development professionals, a deep understanding of its activity spectrum, mechanisms of action, and the methodologies to evaluate its efficacy is paramount. This guide provides a comprehensive technical overview of fenticonazole's in vitro activity against clinically relevant dermatophytes and yeasts, its molecular mechanisms, and standardized protocols for its evaluation.

Fenticonazole distinguishes itself through a multi-pronged mechanism of action, which contributes to its broad-spectrum efficacy and its activity against strains resistant to other azoles.[1][2] Beyond its primary antifungal properties, it also exhibits antibacterial and antiparasitic activity, making it a versatile agent in the context of mixed infections.[3]

Molecular Mechanisms of Action

Fenticonazole's antifungal activity is not reliant on a single pathway but rather a combination of actions that lead to fungal cell death. This multifaceted approach is crucial for its broad-spectrum efficacy and its ability to overcome some common resistance mechanisms.

-

Inhibition of Ergosterol Biosynthesis: Like other azole antifungals, a primary mechanism of fenticonazole is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[4] This enzyme is critical in the fungal cell membrane's ergosterol biosynthesis pathway. By disrupting this pathway, fenticonazole leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the structural integrity and function of the fungal cell membrane.[4][5]

-

Direct Cytoplasmic Membrane Damage: Fenticonazole also exerts a direct damaging effect on the fungal cytoplasmic membrane, independent of ergosterol synthesis inhibition. This leads to increased permeability and leakage of essential intracellular components, contributing to cell death.

-

Inhibition of Secreted Aspartyl Proteases (SAPs): In Candida albicans, fenticonazole has been shown to inhibit the secretion of SAPs. These enzymes are crucial virulence factors that facilitate tissue invasion and adhesion to host cells. By inhibiting SAPs, fenticonazole reduces the pathogenicity of the fungus.

-

Blockade of Cytochrome Oxidases and Peroxidases: Fenticonazole can also block key respiratory enzymes like cytochrome oxidases and peroxidases. This interference with cellular respiration further contributes to its fungicidal activity.[3]

This combination of mechanisms likely contributes to fenticonazole's efficacy against fungal strains that have developed resistance to other azoles through modification of the primary drug target (lanosterol 14α-demethylase) or through the upregulation of efflux pumps.[1][2]

Caption: Fenticonazole's multifaceted mechanism of action.

Spectrum of Activity: In Vitro Data

The in vitro activity of fenticonazole has been demonstrated against a wide array of clinically significant dermatophytes and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that MIC values can vary slightly between studies due to differences in methodology and the specific strains tested.

Activity Against Dermatophytes

Dermatophytes are a group of filamentous fungi that cause infections of the skin, hair, and nails. Common genera include Trichophyton, Microsporum, and Epidermophyton. Fenticonazole has shown potent activity against these keratinophilic fungi.

| Dermatophyte Species | Fenticonazole MIC Range (µg/mL) |

| Trichophyton rubrum | 0.09 - 1.12[6] |

| Trichophyton mentagrophytes | 0.09 - 1.12[6] |

| Microsporum canis | 0.09 - 1.12[6] |

| Epidermophyton floccosum | 0.09 - 1.12[6] |

| Trichophyton tonsurans | 0.09 - 1.12[6] |

Activity Against Yeasts

Fenticonazole is highly effective against various yeast species, including those belonging to the genera Candida and Malassezia.

Candida species are a common cause of both superficial and systemic fungal infections. Fenticonazole has demonstrated efficacy against a broad range of Candida species, including those resistant to fluconazole.[2][7]

| Yeast Species | Fenticonazole MIC Range (µg/mL) | Fenticonazole MIC50 (µg/mL) | Fenticonazole MIC90 (µg/mL) |

| Candida albicans | 0.03 - 0.5 | 0.125 | 0.5[7] |

| Candida glabrata | 0.03 - 2 | 0.25 | 0.25[7] |

| Candida parapsilosis | 0.03 - 1 | 0.125 | 0.25[7] |

| Candida tropicalis | 0.03 - 8 | 1 | 4[7] |

| Candida krusei | 0.03 - 8 | 2 | 8[7] |

A noteworthy aspect of fenticonazole's activity is its effectiveness against fluconazole-resistant Candida isolates. Studies have shown that fenticonazole's MIC values are often lower than those of fluconazole, particularly in resistant strains.[2] This may be attributed to its unique mechanism of action, which can circumvent common azole resistance pathways like the upregulation of efflux pumps (CDR1, CDR2, MDR1) and mutations in the ERG11 gene.[1][2][5]

Malassezia species are lipophilic yeasts that are part of the normal skin microbiota but can also cause various skin conditions, such as pityriasis versicolor and seborrheic dermatitis. Fenticonazole has been shown to be effective against Malassezia furfur.[8][9][10]

| Yeast Species | Fenticonazole MIC (µg/mL) |

| Malassezia furfur | 0.8[8] |

Comparative In Vitro Activity

A key consideration for drug development professionals is the comparative efficacy of an antifungal agent. Fenticonazole has demonstrated in vitro activity that is comparable or superior to other commonly used azole antifungals.

| Antifungal Agent | C. albicans MIC90 (µg/mL) | C. glabrata MIC90 (µg/mL) | C. krusei MIC90 (µg/mL) |

| Fenticonazole | 0.5 | 0.25 | 8 [7] |

| Clotrimazole | 0.06 | 0.5 | 0.5[7] |

| Ketoconazole | 0.06 | 1 | 0.5[7] |

| Fluconazole | 1 | 64 | 64[7] |

| Itraconazole | 0.03 | 1 | 1[7] |

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for the accurate and reproducible determination of in vitro antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for this purpose.

Susceptibility Testing of Dermatophytes (CLSI M38-A2)

The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.[11]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Grow the dermatophyte isolate on a suitable medium, such as potato dextrose agar, to promote conidiation.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

-

Adjust the conidial suspension to a specific concentration using a spectrophotometer or by hemocytometer counting. The final inoculum concentration in the microdilution wells should be between 0.4 x 104 and 5 x 104 CFU/mL.

-

-

Antifungal Agent Preparation:

-

Prepare a stock solution of fenticonazole in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared fungal suspension.

-

Include a drug-free growth control well and a sterile negative control well.

-

Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the control well.

-

-

Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥80% inhibition) compared to the growth control.

-

Caption: CLSI M38-A2 workflow for dermatophyte susceptibility testing.

Susceptibility Testing of Yeasts (EUCAST E.Def 7.3.2)

The EUCAST E.Def 7.3.2 document outlines a standardized method for determining the MIC of antifungal agents for yeasts.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum concentration of 1-5 x 105 CFU/mL in the microdilution wells.

-

-

Antifungal Agent Preparation:

-

Prepare serial twofold dilutions of fenticonazole in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared yeast suspension.

-

Include a drug-free growth control well and a sterile negative control well.

-

Incubate the plates at 35-37°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined spectrophotometrically at 530 nm. It is defined as the lowest concentration of the antifungal agent that causes a 50% reduction in turbidity compared to the growth control.

-

Mechanisms of Fungal Resistance

While fenticonazole has shown activity against some azole-resistant strains, understanding the potential for resistance development is crucial. The primary mechanisms of resistance to azole antifungals in fungi include:

-

Alterations in the Drug Target: Point mutations in the ERG11 gene, which codes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.[5][12]

-

Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump the antifungal drug out of the fungal cell, reducing its intracellular concentration.[2][5]

-

Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes involved in ergosterol biosynthesis can lead to a reduced dependency on the azole-targeted pathway.

-

Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix and altered cellular physiology.

Fenticonazole's multiple mechanisms of action may make it less susceptible to resistance development that relies on a single target modification. However, the potential for the development of resistance through the upregulation of broad-spectrum efflux pumps or other unforeseen mechanisms cannot be entirely ruled out and warrants ongoing surveillance.

Conclusion

Fenticonazole is a potent, broad-spectrum imidazole antifungal with a multifaceted mechanism of action that underpins its efficacy against a wide range of dermatophytes and yeasts, including some strains resistant to other azoles. For researchers and drug development professionals, a thorough understanding of its in vitro activity, as determined by standardized methodologies such as those provided by CLSI and EUCAST, is essential. The data presented in this guide provides a solid foundation for further research and development of this important antifungal agent. The continued exploration of its activity against emerging resistant fungal pathogens and a deeper investigation into potential resistance mechanisms will further solidify its role in the antifungal armamentarium.

References

-

Cacaci, M., et al. (2020). New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12), e01459-20. Available from: [Link]

-

Posteraro, B., et al. (2020). New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. Antimicrobial Agents and Chemotherapy, 64(12). Available from: [Link]

-

Cuenca-Estrella, M., et al. (1999). Comparative in vitro activity of voriconazole and itraconazole against fluconazole-susceptible and fluconazole-resistant clinical isolates of Candida species from Spain. European Journal of Clinical Microbiology & Infectious Diseases, 18(6), 432-435. Available from: [Link]

-

Carrillo-Muñoz, A. J., et al. (2005). In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds. Antimicrobial Agents and Chemotherapy, 49(7), 3034–3036. Available from: [Link]

-

Schmidt, A., & Rühl-Hörster, B. (1996). In vitro susceptibility of Malassezia furfur against azole compounds. Mycoses, 39(7-8), 309-313. Available from: [Link]

-

Patsnap. (2024). What is the mechanism of Fenticonazole Nitrate? Patsnap Synapse. Available from: [Link]

-

Jones, B. M. (1989). Comparison of the in vitro activities of fenticonazole, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial Agents and Chemotherapy, 33(6), 970–972. Available from: [Link]

-

Sharma, A., et al. (2015). In Vitro Susceptibility of Malassezia Furfur to Azoles. International Journal of Health Sciences and Research, 5(12), 158-164. Available from: [Link]

-

Cowen, L. E., Sanglard, D., Howard, S. J., Rogers, P. D., & Perlin, D. S. (2015). Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 5(7), a019752. Available from: [Link]

-

Far, O., et al. (2014). [Short-course treatment of vulvovaginal candidiasis: comparative study of fluconazole and intra-vaginal fenticonazole]. La Tunisie Medicale, 92(5), 329-333. Available from: [Link]

-

Rojas, F., et al. (2014). In vitro antifungal activity of topical and systemic antifungal drugs against Malassezia species. Revista Iberoamericana de Micología, 31(1), 32-36. Available from: [Link]

-

Ryder, N. S., & Favre, B. (2002). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Journal of Clinical Microbiology, 40(12), 4818–4819. Available from: [Link]

-

Sanglard, D. (2003). Resistance and tolerance mechanisms to antifungal drugs in fungal pathogens. The Mycologist, 17(2), 74-80. Available from: [Link]

-

Sharma, A., et al. (2017). In Vitro Susceptibility of Malassezia Furfur to Azoles. ResearchGate. Available from: [Link]

-

Pontón, J., et al. (2000). Dermatophytes growth curve and in vitro susceptibility test: a broth micro-titration method. Journal of Medical Microbiology, 49(11), 981-986. Available from: [Link]

-

Santos, D. A., & Hamdan, J. S. (2005). Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods. Revista da Sociedade Brasileira de Medicina Tropical, 38(5), 386-390. Available from: [Link]

-

Cetinkaya, Z., et al. (2005). Antifungal susceptibilities of dermatophytic agents isolated from clinical specimens. Mycoses, 48(4), 280-283. Available from: [Link]

-

Sasikumari, S., et al. (2024). Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis. Indian Dermatology Online Journal, 15(1), 54–59. Available from: [Link]

-

Johns Hopkins ABX Guide. (2025). Dermatophytes. Available from: [Link]

-

Ryder, N. S., & Favre, B. (2002). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. ResearchGate. Available from: [Link]

-

Government of Canada. (2012). Pathogen Safety Data Sheets: Infectious Substances – Epidermophyton floccosum, Microsporum spp., Trichophyton spp. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the in vitro activities of fenticonazole, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]

- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal susceptibilities of dermatophytic agents isolated from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. In Vitro Susceptibilities of Malassezia Species to a New Triazole, Albaconazole (UR-9825), and Other Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro susceptibility of Malassezia furfur against azole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijhsr.org [ijhsr.org]

- 11. Dermatophytes growth curve and in vitro susceptibility test: a broth micro-titration method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. davidmoore.org.uk [davidmoore.org.uk]

In-Vitro Antibacterial Properties of Fenticonazole Against Gram-Positive Bacteria: A Technical Guide

This technical guide provides an in-depth exploration of the in-vitro antibacterial properties of Fenticonazole, an imidazole derivative, with a specific focus on its activity against Gram-positive bacteria. While renowned for its antifungal efficacy, Fenticonazole also exhibits a significant antibacterial spectrum, making it a compound of interest in the context of polymicrobial infections.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its activity against key Gram-positive pathogens.

Introduction to Fenticonazole: A Dual-Action Antimicrobial

Fenticonazole is a synthetic imidazole derivative that has been widely utilized for its broad-spectrum antimycotic activity.[3][4] However, a compelling body of evidence demonstrates its efficacy against various Gram-positive bacteria, including species commonly implicated in skin and mucosal infections.[2] This dual-action capability positions Fenticonazole as a noteworthy candidate for the topical treatment of mixed infections, potentially simplifying therapeutic regimens and addressing the complexities of polymicrobial environments.[3][4]

Mechanism of Antibacterial Action

The primary mechanism of action for imidazole antifungals, including Fenticonazole, involves the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[5] Specifically, Fenticonazole targets the lanosterol 14α-demethylase enzyme, a critical component in the ergosterol synthesis pathway.[5] The resulting depletion of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and eventual cell lysis.[5]

While the precise molecular targets of Fenticonazole's antibacterial activity in Gram-positive bacteria are not as extensively elucidated as its antifungal mechanism, the available evidence points to a multi-faceted mode of action that includes:

-

Cytoplasmic Membrane Damage: Similar to its effect on fungi, Fenticonazole is believed to disrupt the bacterial cytoplasmic membrane, leading to a loss of essential intracellular components.[3][4]

-

Inhibition of Cellular Enzymes: Fenticonazole has been shown to block cytochrome oxidases and peroxidases, which are crucial for cellular respiration and managing oxidative stress.[3][4]

-

Inhibition of RNA Synthesis: Some studies suggest that Fenticonazole may also interfere with nucleic acid synthesis, further contributing to its bactericidal or bacteriostatic effects.

The following diagram illustrates the proposed antibacterial mechanism of action of Fenticonazole.

Caption: Proposed antibacterial mechanism of Fenticonazole against Gram-positive bacteria.

In-Vitro Efficacy Evaluation: Experimental Protocols

The assessment of Fenticonazole's antibacterial activity relies on standardized in-vitro methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines that ensure the reproducibility and comparability of these assays.[6]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

-

Preparation of Fenticonazole Stock Solution:

-

Accurately weigh a known amount of Fenticonazole nitrate powder.

-

Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (MHB).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Gram-positive bacterium to be tested.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Microtiter Plate Preparation:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the Fenticonazole stock solution in MHB to achieve the desired concentration range.

-

Each well should contain 100 µL of the appropriate Fenticonazole dilution.

-

Include a positive control well (MHB with inoculum, no Fenticonazole) and a negative control well (MHB only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Fenticonazole at which there is no visible bacterial growth.[7]

-

Caption: Workflow for MIC determination using the broth microdilution method.

Time-Kill Kinetic Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]

-

Preparation:

-

Prepare Fenticonazole solutions in MHB at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Prepare a bacterial inoculum as described for the MIC assay, with a final starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control tube (inoculum without Fenticonazole).

-

-

Exposure and Sampling:

-

At time zero (immediately after adding the inoculum), and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each test and control tube.

-

-

Quantification of Viable Bacteria:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate a known volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time for each Fenticonazole concentration and the growth control.

-

A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

-

Caption: Workflow for the time-kill kinetic assay.

Biofilm Susceptibility Testing

Bacterial biofilms present a significant challenge in antimicrobial therapy due to their inherent resistance.[10][11] Evaluating an agent's efficacy against biofilms is therefore crucial.

-

Biofilm Formation:

-

Prepare a standardized bacterial inoculum (0.5 McFarland) and dilute it in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose).

-

Dispense 200 µL of the inoculated medium into the wells of a 96-well flat-bottomed microtiter plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

Antimicrobial Treatment:

-

Gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).

-

Add 200 µL of Fenticonazole dilutions (prepared in a suitable medium) to the wells containing the established biofilms.

-

Include a control well with medium only.

-

Incubate for a further 24 hours.

-

-

Quantification of Biofilm Biomass:

-

Remove the Fenticonazole solution and wash the wells with PBS.

-

Fix the biofilms with 200 µL of methanol for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.[10]

-

Wash away the excess stain with water and allow the plate to dry.

-

Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

-

Summary of In-Vitro Activity

Fenticonazole has demonstrated significant in-vitro activity against a range of Gram-positive bacteria. The following table summarizes reported MIC values.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 177 (total strains tested) | - | - | - | [10] |

| Staphylococcus epidermidis | - | Generally resistant | - | - | [10] |

| Streptococcus spp. | - | Highly susceptible | - | - | [10] |

| Anaerobic Gram-positive cocci | - | Highly susceptible | - | - | [10] |

Note: More comprehensive quantitative data from a wider range of studies is needed to populate this table fully.

Time-kill studies have shown that at concentrations of 4x MIC, Fenticonazole can achieve a 99.9% reduction (3-log kill) in Staphylococcus aureus and Streptococcus agalactiae populations in approximately 10 hours.[12]

Discussion and Future Directions

Fenticonazole's established antibacterial activity against Gram-positive bacteria, coupled with its primary antifungal properties, underscores its potential as a valuable agent for the topical management of mixed infections. The methodologies outlined in this guide provide a robust framework for the continued investigation of its antibacterial spectrum and potency.

Future research should focus on:

-

Elucidating the precise molecular targets of Fenticonazole in Gram-positive bacteria to better understand its antibacterial mechanism.

-

Expanding the scope of in-vitro testing to include a broader range of clinically relevant Gram-positive species and a larger number of isolates.

-

Conducting comprehensive studies on its anti-biofilm activity , as this is a critical factor in the treatment of many chronic and recurrent infections.

-

Investigating the potential for synergy when Fenticonazole is combined with other antibacterial agents.

By addressing these research questions, the scientific community can further delineate the therapeutic role of Fenticonazole in an era of increasing antimicrobial resistance.

References

-

Di Bonaventura, G., & Pompilio, A. (2021). In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods. Advances in Experimental Medicine and Biology. [Link]

-

Dalecki, A. G., Crawford, C. L., & Wolschendorf, F. (2022). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. JoVE (Journal of Visualized Experiments). [Link]

-

Gbejuade, H. O., et al. (2015). Current Status of In Vitro Models and Assays for Susceptibility Testing for Wound Biofilm Infections. Journal of Wound Care. [Link]

-

Microbiology International. (n.d.). Broth Microdilution. [Link]

-

Veraldi, S., & Milani, R. (2019). Topical fenticonazole in dermatology and gynaecology: current role in therapy. PubMed. [Link]

-

Veraldi, S., & Milani, R. (2019). Topical fenticonazole in dermatology and gynaecology. current role in therapy. Gynecology. [Link]

-

Patsnap. (2024). What is the mechanism of Fenticonazole Nitrate? Synapse. [Link]

-

CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Tumietto, F., & Giacomelli, L. (2017). Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences. [Link]

-

Sanguinetti, M., et al. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial Agents and Chemotherapy. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis. [Link]

-

Emery Pharma. (2025). Revolutionizing Antibiotic Testing: MIC, MBC & Time-Kill Assays Explained. YouTube. [Link]

-

BMH learning. (2022). Antimicrobial Efficacy Testing - Time Kill Assay. YouTube. [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Jones, B. M., et al. (1989). Comparison of the in vitro activities of fenticonazole, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial Agents and Chemotherapy. [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

NCCLS. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Regulations.gov. [Link]

-

Fernández-Tarrio, A., et al. (2021). Biofilm-Related Infections in Gram-Positive Bacteria and the Potential Role of the Long-Acting Agent Dalbavancin. Frontiers in Microbiology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. europeanreview.org [europeanreview.org]

- 3. Topical fenticonazole in dermatology and gynaecology: current role in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topical fenticonazole in dermatology and gynaecology. current role in therapy | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]

- 5. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]

- 6. nih.org.pk [nih.org.pk]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. actascientific.com [actascientific.com]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Development of an in vitro Assay, Based on the BioFilm Ring Test®, for Rapid Profiling of Biofilm-Growing Bacteria [frontiersin.org]

- 11. In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - PMC [pmc.ncbi.nlm.nih.gov]

Fenticonazole's Antiparasitic Action Against Trichomonas vaginalis: A Technical Guide

Abstract

Trichomonas vaginalis, a flagellated protozoan parasite, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide. While the 5-nitroimidazole class of drugs, primarily metronidazole, remains the cornerstone of treatment, concerns over drug resistance necessitate the exploration of alternative therapeutic agents. Fenticonazole, an imidazole derivative with a well-established broad-spectrum antifungal and antibacterial profile, has demonstrated significant antiparasitic activity against T. vaginalis. This technical guide provides an in-depth analysis of the core mechanisms underlying fenticonazole's action against this parasite, supported by available in vitro and clinical data. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-trichomonal therapies. This guide will delve into the multifaceted mode of action of fenticonazole, which extends beyond the typical imidazole-mediated inhibition of ergosterol synthesis to include the induction of oxidative stress and potential disruption of key parasitic enzymes. Furthermore, we will present detailed experimental protocols for the in vitro evaluation of fenticonazole's efficacy and discuss the current landscape of its clinical application in the context of trichomoniasis and mixed vaginal infections.

Introduction: The Clinical Challenge of Trichomonas vaginalis

Trichomoniasis presents a significant global health burden, with millions of new cases annually. While often asymptomatic, particularly in men, the infection in women can lead to vaginitis, cervicitis, and urethritis. More severe sequelae include adverse pregnancy outcomes, pelvic inflammatory disease, and an increased risk of HIV acquisition and transmission.[1] The current standard of care relies heavily on metronidazole and tinidazole.[1] However, the emergence of metronidazole-resistant strains of T. vaginalis poses a growing clinical challenge, underscoring the urgent need for alternative therapeutic strategies.[2][3][4]

Fenticonazole, a topical imidazole, has been recognized for its broad-spectrum antimicrobial properties, encompassing activity against fungi and bacteria.[5][6] Its utility in treating mixed vaginal infections, where T. vaginalis is often a co-pathogen, has brought its anti-trichomonal activity to the forefront.[7][8] This guide will dissect the scientific evidence supporting the use of fenticonazole as a potent agent against T. vaginalis.

The Multifaceted Mechanism of Fenticonazole's Antiparasitic Action

Fenticonazole's efficacy against T. vaginalis is not attributed to a single mode of action but rather a synergistic combination of effects that lead to parasite death. Unlike its well-documented antifungal activity, which primarily targets ergosterol biosynthesis, its anti-trichomonal mechanism appears to be more complex.

Induction of Oxidative Stress: The Cyto-lethal Activity of a Radical Anion

A key aspect of fenticonazole's action against T. vaginalis is believed to be its ability to induce oxidative stress within the parasite. This is thought to occur through the generation of a short-lived, cyto-lethal radical anion under the anaerobic conditions characteristic of the vaginal environment. This mechanism is distinct from its antibacterial action, which is linked to a selective cytotoxic oxidative metabolite.

dot

Caption: Proposed oxidative stress mechanism of fenticonazole against T. vaginalis.

Disruption of Cellular Integrity: Membrane Damage and Enzyme Inhibition

Consistent with the mechanism of other imidazole derivatives, fenticonazole likely disrupts the cellular integrity of T. vaginalis. This can occur through two primary pathways:

-

Cytoplasmic Membrane Damage: Fenticonazole has been shown to cause damage to the cytoplasmic membranes of various microbes.[5][6] While direct studies on the effect of fenticonazole on the T. vaginalis membrane are limited, it is plausible that the drug alters membrane fluidity and permeability, leading to leakage of essential intracellular components and eventual cell lysis.

-

Inhibition of Key Enzymes: Fenticonazole is known to block cytochrome oxidases and peroxidases in fungi.[5][6] These enzymes are crucial for cellular respiration and detoxification of reactive oxygen species. Their inhibition in T. vaginalis would exacerbate the oxidative stress induced by the radical anion, creating a dual-pronged attack on the parasite's survival mechanisms. While direct evidence for inhibition of T. vaginalis specific enzymes is an area for further research, this remains a probable component of its mechanism.

dot

Caption: Fenticonazole's disruptive effects on the cellular integrity of T. vaginalis.

In Vitro Efficacy of Fenticonazole Against T. vaginalis

Quantifying the in vitro activity of an antimicrobial agent is a cornerstone of drug development. For T. vaginalis, this is typically achieved through susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC).

Quantitative Susceptibility Data

A key study by Fontana et al. in 1990 demonstrated the in vitro efficacy of fenticonazole against T. vaginalis. The findings from this and other relevant clinical studies are summarized below:

| Parameter | Value | Source |

| Trichomonocidal Activity | 50 mg/L | Fontana et al., 1990 |

| Time to Lethal Activity | 3-4 hours | Fontana et al., 1990 |

| Clinical Eradication Rate (600 mg single dose) | 67% | Bukovski et al., 1991[7] |

| Clinical Eradication Rate (1000 mg on day 1 & 3) | 70% | Fernández-Alba et al., 2004[5] |

It is important to note that the clinical eradication rates are often in the context of mixed infections, which reflects the real-world clinical utility of fenticonazole.

Experimental Protocol: In Vitro Susceptibility Testing of T. vaginalis

The following protocol is a comprehensive methodology for determining the MLC of fenticonazole against T. vaginalis, adapted from established methods for nitroimidazole testing.

3.2.1. Materials

-

T. vaginalis isolate (e.g., ATCC strains or clinical isolates)

-

TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% heat-inactivated horse serum

-

Fenticonazole nitrate (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Sterile, flat-bottom 96-well microtiter plates

-

Anaerobic chamber or gas-generating system

-

Inverted microscope

-

Hemocytometer or automated cell counter

3.2.2. Methodology

-

Preparation of Fenticonazole Stock Solution:

-

Dissolve fenticonazole nitrate in DMSO to a stock concentration of 10 mg/mL.

-

Further dilute the stock solution in TYM medium to create a series of working solutions for the desired concentration range (e.g., 0.1 to 100 µg/mL).

-

-

Inoculum Preparation:

-

Culture T. vaginalis in TYM medium at 37°C until the late logarithmic phase of growth is reached.

-

Perform a cell count using a hemocytometer and adjust the parasite concentration to 2 x 105 trophozoites/mL in fresh TYM medium.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of the appropriate fenticonazole working solution to each well.

-

Add 100 µL of the prepared T. vaginalis inoculum to each well, resulting in a final parasite concentration of 1 x 105 trophozoites/mL.

-

Include a positive control (parasites in medium with DMSO, no drug) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 37°C for 48 hours under anaerobic conditions.

-

-

Determination of MLC:

-

After incubation, examine each well using an inverted microscope.

-

The MLC is defined as the lowest concentration of fenticonazole at which no motile trophozoites are observed.

-

dot

Caption: Workflow for determining the Minimum Lethal Concentration (MLC) of fenticonazole against T. vaginalis.

Clinical Efficacy and Considerations

Clinical studies have demonstrated the efficacy of intravaginal fenticonazole in treating trichomoniasis, particularly in the context of mixed infections.[5][7] A single 600 mg ovule resulted in a 67% eradication rate for T. vaginalis at day 7.[7] A two-dose regimen of 1000 mg ovules achieved a 70% eradication rate.[5] While these rates may appear lower than those for systemic metronidazole, the topical application of fenticonazole offers the advantage of a favorable safety profile with minimal systemic absorption and a lower risk of systemic side effects.[5][6]

Fenticonazole vs. Metronidazole: A Comparative Perspective

Metronidazole is the undisputed first-line treatment for trichomoniasis.[1] A direct, head-to-head in vitro comparison of the MIC/MLC values of fenticonazole and metronidazole against a panel of T. vaginalis isolates is currently lacking in the published literature. However, clinical data suggests that while metronidazole may have higher eradication rates for single-pathogen trichomoniasis, fenticonazole's broad-spectrum activity makes it a valuable option for mixed vaginal infections.[5][7][9]

The emergence of metronidazole-resistant T. vaginalis is a significant concern.[2][3][4] The distinct mechanism of action of fenticonazole, particularly the induction of oxidative stress, suggests that it may retain activity against metronidazole-resistant strains. This is a critical area for future research and could position fenticonazole as a valuable alternative in cases of treatment failure.

Future Directions and Unanswered Questions

Despite the promising data, several key areas require further investigation to fully elucidate the potential of fenticonazole as an anti-trichomonal agent:

-

Mechanistic Deep Dive: Further studies are needed to definitively confirm the inhibition of ergosterol synthesis in T. vaginalis by fenticonazole and to identify the specific parasitic enzymes that are targeted.

-

Resistance Potential: The potential for T. vaginalis to develop resistance to fenticonazole and the underlying mechanisms have not been explored.

-

Optimized Formulations: Research into novel formulations of fenticonazole could enhance its efficacy and patient compliance.

-

Head-to-Head In Vitro Studies: A comprehensive in vitro study directly comparing the activity of fenticonazole and metronidazole against a diverse panel of clinical T. vaginalis isolates, including metronidazole-resistant strains, is warranted.

Conclusion

Fenticonazole presents a compelling profile as an anti-trichomonal agent. Its multifaceted mechanism of action, encompassing the induction of oxidative stress and disruption of cellular integrity, offers a distinct advantage, particularly in the era of emerging metronidazole resistance. While further research is needed to fully delineate its molecular targets and resistance potential in T. vaginalis, the existing in vitro and clinical data support its role as an effective topical treatment, especially in the management of mixed vaginal infections. For drug development professionals, fenticonazole serves as an important example of a compound with a broad-spectrum activity that can be leveraged to address complex infectious diseases.

References

- Tumietto, F., & Giacomelli, L. (2017). Fenticonazole: an effective topical treatment for superficial mycoses as the first-step of antifungal stewardship program. European Review for Medical and Pharmacological Sciences, 21(11), 2749-2756.

- The efficacy and safety of fenticonazole in the treatment of mixed vaginitis. (2022). Journal of Clinical Obstetrics & Gynecology, 32(1), 1-8.

- Fontana, C., Cammarata, E., Greco, M., & Oliveri, S. (1990). In vitro activity of fenticonazole on Trichomonas vaginalis and Gardenerella vaginalis. Current Therapeutic Research, 48(1), 44-51.

- Fernández-Alba, J., Valle-Gay, A., Dibildox, M., Vargas, J. A., González-de la Cruz, S., & García, M. (2004). Fenticonazole nitrate for treatment of vulvovaginitis: efficacy, safety, and tolerability of 1-gram ovules, administered as ultra-short 2-day regimen. Journal of chemotherapy (Florence, Italy), 16(2), 179–186.

- Sears, S. D., & O'Hare, J. (1988). In vitro susceptibility of Trichomonas vaginalis to 50 antimicrobial agents. Antimicrobial agents and chemotherapy, 32(1), 144–146.

- Jones, B. M., Geary, I., Lee, M. E., & Duerden, B. I. (1989). Comparison of the in vitro activities of fenticonazole, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections. Antimicrobial agents and chemotherapy, 33(6), 970–972.

-

The efficacy and safety of fenticonazole in the treatment of mixed vaginitis. (n.d.). Open Access Journals. Retrieved from [Link]

- Fenticonazole in Vulvovaginal Infections: A Real-world Clinical Experience in India. (2018). Journal of Mid-life Health, 9(2), 89-94.

- Veraldi, S., & Milani, R. (2019). Topical fenticonazole in dermatology and gynaecology. current role in therapy. Giornale italiano di dermatologia e venereologia : organo ufficiale, Societa italiana di dermatologia e sifilografia, 154(3), 333–338.

- Sanguinetti, M., Cantón, E., Torelli, R., Posteraro, B., & Fadda, G. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. Antimicrobial agents and chemotherapy, 63(7), e00494-19.

-

The efficacy and safety of fenticonazole in the treatment of mixed vaginitis. (2022). ResearchGate. Retrieved from [Link]

-

Sanguinetti, M., Cantón, E., Torelli, R., Posteraro, B., & Fadda, G. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. ASM Journals. Retrieved from [Link]

- Bukovsky, I., Schneider, D., Arieli, S., & Caspi, E. (1991). Fenticonazole in the treatment of vaginal trichomoniasis and vaginal mixed infections. Advances in therapy, 8(4), 166–171.

-

Sanguinetti, M., Cantón, E., Torelli, R., Posteraro, B., & Fadda, G. (2019). In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays. National Institutes of Health. Retrieved from [Link]

-

Sears, S. D., & O'Hare, J. (1988). In vitro susceptibility of Trichomonas vaginalis to 50 antimicrobial agents. National Center for Biotechnology Information. Retrieved from [Link]

- Upcroft, P., & Upcroft, J. A. (2001). Drug resistance in the sexually transmitted protozoan Trichomonas vaginalis. Expert opinion on drug discovery, 4(4), 427–441.

- Cudmore, S. L., Delgaty, K. L., Hayward-McClelland, S. F., Petrin, D. P., & Garber, G. E. (2004). Treatment of infections caused by metronidazole-resistant Trichomonas vaginalis. Clinical microbiology reviews, 17(4), 783–793.

- Kirkcaldy, R. D., Augostini, P., Asbel, L. E., Bernstein, K. T., Kerani, R. P., Mettenbrink, C. J., Schwebke, J. R., Secor, W. E., & Workowski, K. A. (2012). Trichomonas vaginalis antimicrobial drug resistance in 6 US cities, STD Surveillance Network, 2009-2010. Sexually transmitted diseases, 39(11), 834–836.

-

Sears, S. D., & O'Hare, J. (1988). In vitro susceptibility of Trichomonas vaginalis to 50 antimicrobial agents. PubMed. Retrieved from [Link]

-

Fernández-Alba, J., Valle-Gay, A., Dibildox, M., Vargas, J. A., González-de la Cruz, S., & García, M. (2004). Fenticonazole nitrate for treatment of vulvovaginitis: efficacy, safety, and tolerability of 1-gram ovules, administered as ultra-short 2-day regimen. PubMed. Retrieved from [Link]

-

Muzny, C. A., Rivers, C. A., & Schwebke, J. R. (2023). Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets. MDPI. Retrieved from [Link]

-

Bukovsky, I., Schneider, D., Arieli, S., & Caspi, E. (1991). Fenticonazole in the treatment of vaginal trichomoniasis and vaginal mixed infections. Semantic Scholar. Retrieved from [Link]

- Muzny, C. A., & Schwebke, J. R. (2020). Mechanisms of drug resistance to T. vaginalis. Contemporary OB/GYN, 65(9), 24-26.

-

Kirkcaldy, R. D., Augostini, P., Asbel, L. E., Bernstein, K. T., Kerani, R. P., Mettenbrink, C. J., Schwebke, J. R., Secor, W. E., & Workowski, K. A. (2023). In vitro testing of Trichomonas vaginalis drug susceptibility: evaluation of minimal lethal concentrations for metronidazole and tinidazole that correspond with treatment failure. CDC Stacks. Retrieved from [Link]

-

IC50 from 24-hr in vitro susceptibility assay in Trichomonas vaginalis trophozoites. (n.d.). ResearchGate. Retrieved from [Link]

- Sobel, J. D., Nyirjesy, P., & Woznicki, N. V. (2001). In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis. Journal of clinical microbiology, 39(9), 3421–3423.

- Brewster, E., Preti, P. M., Ruffmann, R., & Studd, J. W. (1986). Effect of fenticonazole in vaginal candidiasis: a double-blind clinical trial versus clotrimazole. The Journal of international medical research, 14(6), 306–310.

- Thammapalerd, N., Tharavanij, S., & Chongsuphajaisiddhi, T. (1989). Comparative in vitro sensitivity to metronidazole of Trichomonas vaginalis with isolates and clones. The Southeast Asian journal of tropical medicine and public health, 20(2), 279–284.

Sources

- 1. contemporaryobgyn.net [contemporaryobgyn.net]

- 2. Drug resistance in the sexually transmitted protozoan Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Topical fenticonazole in dermatology and gynaecology. current role in therapy | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. Fenticonazole nitrate for treatment of vulvovaginitis: efficacy, safety, and tolerability of 1-gram ovules, administered as ultra-short 2-day regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the in vitro activities of fenticonazole, other imidazoles, metronidazole, and tetracycline against organisms associated with bacterial vaginosis and skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Fenticonazole in Fungal Cell Membranes

Introduction: Fenticonazole as a Multifaceted Antifungal Agent

Fenticonazole, an imidazole derivative, is a broad-spectrum antimycotic agent with well-established efficacy against a range of dermatophytes and yeasts.[1] Its clinical utility in treating superficial mycoses is underpinned by a multi-targeted mechanism of action primarily focused on the fungal cell membrane, a critical structure for fungal viability and pathogenesis.[2][3] Unlike some antifungal agents that exhibit a singular mode of action, fenticonazole's therapeutic success can be attributed to its ability to disrupt fungal homeostasis through several distinct molecular interactions. This guide provides a detailed exploration of the primary and secondary molecular targets of fenticonazole within the fungal cell membrane, offering researchers and drug development professionals a comprehensive technical overview and actionable experimental protocols.

This document will delve into the core mechanisms of fenticonazole's action, including its potent inhibition of ergosterol biosynthesis, its impact on secreted aspartyl proteinases (SAPs), and a discussion on its potential, though less defined, effects on other membrane-associated proteins like the plasma membrane H+-ATPase. By understanding these multifaceted interactions, researchers can better leverage fenticonazole as a tool and a benchmark in the development of novel antifungal strategies.

Primary Target: Inhibition of Ergosterol Biosynthesis via Lanosterol 14α-Demethylase (CYP51)

The cornerstone of fenticonazole's antifungal activity lies in its potent inhibition of ergosterol biosynthesis, a pathway crucial for maintaining the integrity and fluidity of the fungal cell membrane.[3] Ergosterol serves a similar function in fungi as cholesterol does in mammalian cells, and its depletion has profound consequences for fungal survival.[4]

Mechanism of Action

Fenticonazole, like other azole antifungals, specifically targets the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.[4] Fenticonazole's imidazole ring binds to the heme iron atom in the active site of CYP51, effectively blocking the enzyme's catalytic activity.[2] This inhibition leads to a cascade of detrimental effects:

-

Ergosterol Depletion: The primary consequence is a significant reduction in the cellular levels of ergosterol, compromising the structural integrity of the fungal cell membrane.[3]

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4] The incorporation of these aberrant sterols into the cell membrane disrupts its normal function, leading to increased permeability and altered activity of membrane-bound enzymes.[3][4]

The culmination of these effects is a fungistatic action at lower concentrations, inhibiting fungal growth and proliferation, and a fungicidal effect at higher concentrations, leading to cell death.[1]

Sources

- 1. A comprehensive review on recent nanosystems for enhancing antifungal activity of fenticonazole nitrate from different routes of administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. What is the mechanism of Fenticonazole Nitrate? [synapse.patsnap.com]

- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early-Stage Discovery and Screening of Novel Fenticonazole Analogs

Introduction: The Rationale for Evolving Fenticonazole

Fenticonazole is a broad-spectrum imidazole antimycotic agent that has been a reliable tool in treating superficial fungal infections, particularly those caused by dermatophytes and yeasts.[1][2] Its efficacy stems from a multi-pronged mechanism of action. The primary mechanism involves the inhibition of lanosterol 14α-demethylase (a cytochrome P450 enzyme, CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption leads to a fungistatic effect at low concentrations.[5] At higher concentrations, Fenticonazole directly damages the cytoplasmic membrane, leading to a fungicidal action.[5][6] Additionally, it exhibits secondary actions, including the inhibition of secreted aspartyl proteinases (SAPs) in Candida albicans and the blocking of cytochrome oxidases and peroxidases.[1][2][6]

Despite its effectiveness, the landscape of fungal infections is evolving, with the rise of drug-resistant strains like Candida auris presenting a significant global health threat.[7][8] This necessitates the development of new antifungal agents. The Fenticonazole scaffold presents a promising starting point for analog development to enhance potency, broaden the spectrum of activity, improve the therapeutic index, and circumvent emerging resistance mechanisms. This guide provides a comprehensive, technically-grounded framework for the early-stage discovery, screening, and validation of novel Fenticonazole analogs.

Part 1: Target-Informed Analog Design & In Silico Profiling

The foundation of a successful discovery campaign lies in a rational design strategy. For Fenticonazole analogs, this involves leveraging the known structure-activity relationships (SAR) of azole antifungals and employing computational tools to predict their potential efficacy and safety profiles before synthesis.

Core Pharmacophore & Bioisosteric Replacement

The Fenticonazole molecule has several key features that can be systematically modified:

-

Imidazole Ring: Essential for coordinating with the heme iron atom in the active site of CYP51.[9][10] While typically conserved, modifications to this ring are a high-risk, high-reward strategy.

-

Dichlorophenyl Moiety: This group fits into a hydrophobic pocket of the CYP51 enzyme. Analogs can explore alternative halogenation patterns or the replacement of this ring with other substituted aromatic or heteroaromatic systems.

-

Thiophenyl Ether Linkage: This flexible linker orients the molecule within the active site. Modifications here—such as replacing the sulfur atom with oxygen (ether) or nitrogen (amine), or altering the linker length—can fine-tune binding affinity and physical properties.

Computational Workflow: From Docking to ADME-Tox Prediction

An in silico cascade is indispensable for prioritizing synthetic efforts, saving significant time and resources.

Caption: In silico workflow for analog design and prioritization.

Protocol: Molecular Docking & ADME-Tox Prediction

-

Target Preparation: Obtain the crystal structure of the target fungal CYP51 (e.g., Candida albicans CYP51, PDB: 5TZ1) from the Protein Data Bank.[11] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate 3D structures of the designed Fenticonazole analogs. Minimize their energy using a suitable force field.

-

Molecular Docking: Use software such as AutoDock Vina or Glide to dock the analog library into the active site of the prepared CYP51 structure.

-